An In-depth Technical Guide on the Core Mechanism of Action of Quinine
An In-depth Technical Guide on the Core Mechanism of Action of Quinine
Disclaimer: Initial searches for the compound "Diquine" did not yield substantive results in peer-reviewed scientific literature, suggesting it may be a typographical error or a lesser-known compound. However, a substance with a similar name, Quinine (B1679958), is a well-documented antimalarial drug with a rich history of scientific investigation. This guide will, therefore, focus on the mechanism of action of Quinine, a quinoline-containing alkaloid, to provide a comprehensive and technically detailed overview for researchers, scientists, and drug development professionals. One available reference describes "Diquine" as a synthetic bis-quaternary quinuclidine (B89598) derivative that acts as a curare-form competitive anti-depolarizing muscle relaxant.[1]
Introduction to Quinine
Quinine, originally isolated from the bark of the cinchona tree, was the first chemical compound successfully used to treat an infectious disease, malaria.[2] It is an essential medicine used for treating malaria, especially cases caused by Plasmodium falciparum that are resistant to other drugs like chloroquine (B1663885).[3] While its use has been somewhat superseded by newer synthetic antimalarials, it remains a critical tool in the global fight against malaria. Quinine's mechanism of action, though extensively studied, is complex and multifaceted, with a primary mode of action and several secondary effects contributing to its antimalarial efficacy.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The most widely accepted mechanism of action for Quinine is its interference with the detoxification of heme in the malaria parasite.[3][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[5] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[5][6] To protect itself, the parasite polymerizes the toxic heme into an insoluble, inert crystal called hemozoin, also known as malaria pigment.[5][6][7]
Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[8][9] There, it interferes with hemozoin formation.[5][10] The precise molecular interaction involves Quinine binding to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal.[5][11] This inhibition of the heme detoxification pathway leads to the accumulation of toxic free heme within the parasite.[3][10] The buildup of free heme is believed to cause oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[5]
The process of heme crystal growth occurs at specific sites, and different quinoline (B57606) drugs can inhibit this process through various mechanisms.[11] Quinine, similar to chloroquine, is thought to inhibit heme crystal formation by binding to the flat surfaces of the growing crystal, a mechanism described as "step-pinning".[11]
Other Potential Mechanisms of Action
While hemozoin inhibition is the primary mechanism, other actions of Quinine may contribute to its antimalarial effect:
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Nucleic Acid and Protein Synthesis: In vitro studies have suggested that Quinine can inhibit the synthesis of nucleic acids and proteins in P. falciparum.[3][12]
-
Glycolysis Inhibition: Quinine has also been shown to inhibit glycolysis in the parasite.[3][12]
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DNA Interaction: Like other quinolines, Quinine may interfere with the parasite's DNA replication and transcription, further hindering its ability to reproduce.[5]
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Ion Channel Inhibition: Quinine is known to affect ion channels. It can inhibit fast inward sodium currents and outward potassium currents in cardiac cells, which is the basis for its (off-label) use as an antiarrhythmic agent.[13] This property is similar to that of its stereoisomer, quinidine.[13]
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Transporter Proteins: The resistance to Quinine is thought to be multifactorial and may involve transporter proteins such as the P. falciparum chloroquine resistance transporter (PfCRT) and a Na+/H+ exchanger (pfnhe–1).[14][15]
Quantitative Data: In Vitro Susceptibility
The in vitro efficacy of Quinine against P. falciparum is typically measured by its 50% inhibitory concentration (IC50). These values can vary significantly between different parasite isolates, reflecting varying levels of susceptibility.
| Parameter | Value Range (ng/mL) | Value Range (nM) | Geographic Origin / Strain | Reference |
| IC50 | 50 - 700 | 154 - 2157 | Thailand | [16] |
| Geometric Mean IC50 | 354 | 1091 | Thailand (North-western border) | [17] |
| Geometric Mean IC50 | 614.8 | 1895 | K1 cloned isolate | [17] |
| IC50 Threshold for Resistance | > 500 | > 1541 | General | [18] |
Note: Conversion from ng/mL to nM is based on a molar mass of 324.42 g/mol for Quinine.
Experimental Protocols: In Vitro Hemozoin Inhibition Assay
A common method to assess the activity of compounds like Quinine on its primary target is the in vitro hemozoin inhibition assay (also known as the β-hematin formation assay). This assay measures the ability of a drug to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Principle: Hemin (B1673052) (the chloride salt of heme) is soluble in basic solutions but can be induced to precipitate as β-hematin under acidic conditions.[6][19] The assay quantifies the amount of hemin that is converted to β-hematin in the presence and absence of an inhibitor. The amount of remaining soluble heme can be measured spectrophotometrically after centrifugation.
Detailed Methodology:
-
Preparation of Reagents:
-
Hemin Stock Solution: Dissolve hemin chloride in a solution of 0.1 M NaOH. To ensure complete dissolution and remove any insoluble particles, the solution can be filtered.[19][20]
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Test Compound Solutions: Prepare stock solutions of Quinine sulfate (B86663) by dissolving it in an appropriate solvent, such as 20 mM sulfuric acid.[19] Create a series of dilutions to test a range of concentrations.
-
Acetate (B1210297) Buffer: Prepare a 1 M acetate buffer and adjust the pH to approximately 4.8.[19]
-
-
Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the wells of a 96-well microplate.[20] Include a positive control (e.g., chloroquine) and a negative control (solvent only).
-
Add the hemin stock solution to each well. The final concentration of heme is typically around 50 µM.[19]
-
Initiate the polymerization reaction by adding the acetate buffer to each well, lowering the pH.[19][20]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 18-24 hours) to allow for β-hematin formation.[20]
-
-
Quantification:
-
After incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Carefully transfer the supernatant, which contains unreacted (soluble) heme, to a new plate.
-
Measure the absorbance of the supernatant at a wavelength of approximately 405-415 nm using a microplate reader.[19]
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The amount of inhibition is calculated by comparing the absorbance in the wells with the test compound to the absorbance in the negative control wells.
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Conclusion
The primary mechanism of action of Quinine against Plasmodium falciparum is the inhibition of hemozoin biocrystallization, a critical heme detoxification pathway for the parasite. This leads to the accumulation of toxic free heme and subsequent parasite death. While this remains the cornerstone of its antimalarial activity, other effects on parasite nucleic acid synthesis, protein synthesis, and glycolysis likely contribute to its overall efficacy. Understanding these detailed mechanisms is crucial for the development of new antimalarial agents and for managing the emergence of drug resistance.
References
- 1. latoxan.com [latoxan.com]
- 2. Quinine | Uses, Actions, & Side Effects | Britannica [britannica.com]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. prisminltd.com [prisminltd.com]
- 14. Quinine Treatment Selects the pfnhe–1 ms4760–1 Polymorphism in Malian Patients with Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.uii.ac.id [journal.uii.ac.id]
